Product packaging for Methyl 3-(3-bromophenoxy)propanoate(Cat. No.:CAS No. 18333-19-2)

Methyl 3-(3-bromophenoxy)propanoate

Cat. No.: B3111563
CAS No.: 18333-19-2
M. Wt: 259.1 g/mol
InChI Key: PGZCIZRFJQQCLG-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Phenoxypropanoates as Molecular Frameworks

Alkyl phenoxypropanoates represent a class of organic compounds characterized by a phenoxy group linked to a propanoate ester. This structural motif is a key building block in the synthesis of a wide array of more complex molecules. The ester and ether functionalities within this framework offer multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

The propanoate side chain can undergo various reactions, including hydrolysis to the corresponding carboxylic acid, amidation, and reduction to the alcohol. The aromatic ring, on the other hand, can be subjected to electrophilic substitution reactions, further expanding the synthetic possibilities. The interplay between these functional groups allows for the strategic and controlled assembly of target molecules.

Significance of Brominated Aromatic Ethers as Versatile Synthetic Intermediates

Brominated aromatic ethers are a cornerstone of modern synthetic organic chemistry due to the unique reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group in nucleophilic substitution reactions and is instrumental in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

The presence of a bromine atom on an aromatic ring, as seen in Methyl 3-(3-bromophenoxy)propanoate, opens the door to a plethora of powerful synthetic transformations. Reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex organic molecules, often utilize brominated aromatic compounds as starting materials. Furthermore, the bromine atom can be converted into other functional groups, such as lithium or magnesium reagents, which can then be used to form new carbon-carbon bonds. This versatility makes brominated aromatic ethers, including the title compound, highly valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties. wikipedia.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO3 B3111563 Methyl 3-(3-bromophenoxy)propanoate CAS No. 18333-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCIZRFJQQCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 3 Bromophenoxy Propanoate

Strategies for the Formation of the Phenoxy Ether Linkage

The crucial carbon-oxygen bond forming the phenoxy ether can be constructed through several reliable methods. The choice of strategy often depends on the availability of starting materials, desired scale, and reaction conditions.

Investigation of Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. Current time information in Bangalore, IN. For the synthesis of Methyl 3-(3-bromophenoxy)propanoate, this approach involves the reaction of 3-bromophenoxide with a methyl 3-halopropanoate.

The first step is the deprotonation of 3-bromophenol (B21344) to form the more nucleophilic 3-bromophenoxide ion. This is typically achieved using a suitable base. Common bases for this transformation include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). Current time information in Bangalore, IN.wikipedia.org

Once the phenoxide is generated, it undergoes a nucleophilic attack on an electrophilic three-carbon component, such as methyl 3-bromopropanoate (B1231587). The reaction is an SN2 displacement of the halide leaving group. Current time information in Bangalore, IN.

Table 1: Key Parameters in Williamson Ether Synthesis for this compound

ParameterOptionsConsiderations
Phenolic Substrate 3-BromophenolThe starting aryl component.
Alkyl Halide Methyl 3-bromopropanoate, Methyl 3-iodopropanoatePrimary halides are preferred to avoid elimination side reactions. Current time information in Bangalore, IN. Iodides are generally more reactive than bromides.
Base NaOH, KOH, NaHThe choice of base can influence reaction rate and yield. NaH offers an irreversible deprotonation. Current time information in Bangalore, IN.
Solvent Acetone, DMF, Acetonitrile (B52724)Aprotic polar solvents are typically used to solvate the cation without interfering with the nucleophile.

A key consideration in this synthesis is the potential for competing reactions. For instance, if conditions are too harsh, elimination reactions can occur with the alkyl halide. Furthermore, the ester functionality of methyl 3-halopropanoate could potentially undergo hydrolysis under certain basic conditions, though this is generally less favorable than the SN2 reaction at the primary carbon.

Exploration of Catalytic Etherification Protocols

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of aryl ethers, which can be alternatives to the classical Williamson synthesis. These reactions, such as the Ullmann condensation and Buchwald-Hartwig amination-type C-O coupling, often offer milder conditions and broader substrate scope. wikipedia.orgorganic-chemistry.orgnih.gov

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this could involve the coupling of 1,3-dibromobenzene (B47543) with methyl 3-hydroxypropanoate or the reaction of 3-bromophenol with methyl 3-bromopropanoate in the presence of a copper catalyst. wikipedia.org Modern protocols often use soluble copper(I) salts with ligands and can proceed at lower temperatures than the classical, often harsh, conditions. nih.govarkat-usa.orgsemanticscholar.org

The Buchwald-Hartwig C-O coupling reaction, a palladium-catalyzed process, is another potent method for forming aryl ethers. chemspider.com This reaction would typically couple an aryl halide or triflate (e.g., 1,3-dibromobenzene) with an alcohol (e.g., methyl 3-hydroxypropanoate) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. While highly effective, the cost of the palladium catalyst can be a consideration for large-scale synthesis.

Table 2: Comparison of Catalytic Etherification Methods

MethodCatalyst SystemTypical ReactantsAdvantages
Ullmann Condensation Copper(I) or (II) salts, often with ligands (e.g., phenanthroline)Aryl halide + Alcohol/Phenol (B47542)Lower cost catalyst compared to palladium.
Buchwald-Hartwig Coupling Palladium catalyst (e.g., Pd2(dba)3) + Phosphine ligand (e.g., BINAP)Aryl halide/triflate + Alcohol/PhenolGenerally high yields and broad substrate scope under mild conditions. chemspider.com

Esterification Techniques for the Methyl Propanoate Moiety

The methyl ester group can be introduced either before or after the formation of the ether linkage. If the synthesis starts with 3-(3-bromophenoxy)propanoic acid, several esterification methods are available.

Direct Esterification with Methanol (B129727)

The most direct route to the methyl ester from the corresponding carboxylic acid is the Fischer-Speier esterification. wikipedia.orgsynarchive.comorganic-chemistry.org This method involves reacting 3-(3-bromophenoxy)propanoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. organic-chemistry.orgathabascau.ca To drive the reaction to completion, a large excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for example by azeotropic distillation with a solvent like toluene, can also shift the equilibrium towards the product. organic-chemistry.org

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product. wikipedia.org

Transesterification Processes

Transesterification is the process of converting one ester into another by reaction with an alcohol. For instance, if an ethyl or other alkyl ester of 3-(3-bromophenoxy)propanoic acid were synthesized, it could be converted to the desired methyl ester by reaction with methanol.

This reaction can be catalyzed by either an acid or a base. In acid-catalyzed transesterification, the mechanism is similar to Fischer esterification. In base-catalyzed transesterification, a catalytic amount of a base like sodium methoxide (B1231860) (NaOMe) is used. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxide and forming the new methyl ester. To favor the formation of the methyl ester, a large excess of methanol is used as the solvent to shift the equilibrium.

Esterification of Propanoic Acid Precursors

An alternative to direct acid-catalyzed esterification is the activation of the carboxylic acid precursor, 3-(3-bromophenoxy)propanoic acid, to a more reactive derivative, followed by reaction with methanol. A common strategy is the conversion of the carboxylic acid to an acyl chloride. libretexts.orgchemguide.co.uklibretexts.org

This transformation can be achieved using reagents such as thionyl chloride (SOCl₂), phosphorus(III) chloride (PCl₃), or phosphorus(V) chloride (PCl₅). libretexts.orgchemguide.co.uk Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

The resulting acyl chloride, 3-(3-bromophenoxy)propanoyl chloride, is highly reactive and will readily react with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced, to give this compound in high yield. This two-step process avoids the equilibrium limitations of the Fischer esterification. athabascau.ca

Table 3: Methods for Esterification of 3-(3-bromophenoxy)propanoic acid

MethodReagentsKey Features
Fischer-Speier Esterification Methanol, H₂SO₄ (cat.)Reversible equilibrium reaction; requires excess methanol or water removal. wikipedia.orgorganic-chemistry.org
Acyl Chloride Formation followed by Alcoholysis 1. SOCl₂ or PCl₅ 2. Methanol, PyridineTwo-step, high-yielding process; avoids equilibrium. libretexts.orgchemguide.co.uk
Transesterification Methanol, Acid or Base catalystUseful for converting other esters to the methyl ester.

Introduction of the Bromo-Substituent at the meta-Position of the Phenyl Ring

The placement of the bromine atom at the C3 (meta) position relative to the phenoxy ether linkage is a critical aspect of the synthesis. The directing effects of the substituents on the aromatic ring heavily influence the feasibility of different synthetic strategies.

Direct bromination of a precursor like Methyl 3-phenoxypropanoate is synthetically challenging for achieving the desired meta-substituted product. The ether-linked propanoate group is an ortho-, para-directing group due to the electron-donating nature of the oxygen atom's lone pairs, which stabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions.

Consequently, a direct electrophilic aromatic substitution reaction, such as bromination with Br₂ and a Lewis acid catalyst, would overwhelmingly favor the formation of ortho- and para-brominated isomers, making the isolation of the desired meta-isomer difficult and inefficient.

To achieve meta-bromination via an electrophilic substitution pathway, a multi-step strategy involving a temporary meta-directing group would be necessary. This hypothetical route would involve:

Starting with a benzene (B151609) derivative bearing a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or carbonyl group, which directs incoming electrophiles to the meta position.

Performing the bromination reaction to install the bromine atom meta to the EWG.

Executing a series of chemical transformations to convert the initial EWG into the desired 3-(methoxycarbonyl)ethoxy side chain. This complex, multi-step process makes this approach less practical compared to methods using pre-brominated starting materials.

A more direct and widely employed strategy involves the use of 3-bromophenol as a readily available, pre-functionalized building block. nih.gov This method ensures the bromine atom is correctly positioned from the outset. The subsequent formation of the ether linkage can be accomplished via two primary and efficient methods: the Williamson ether synthesis and the Michael addition.

Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.com In this context, 3-bromophenol is first deprotonated with a suitable base to form the more nucleophilic 3-bromophenoxide. This intermediate then reacts with an appropriate methyl 3-halopropanoate (e.g., methyl 3-chloropropanoate (B8744493) or methyl 3-bromopropanoate) via a bimolecular nucleophilic substitution (SN2) reaction to yield the target ether. masterorganicchemistry.comyoutube.com This reaction is best performed with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Michael Addition: This pathway involves the conjugate (1,4-) addition of the 3-bromophenol nucleophile to an α,β-unsaturated ester, specifically methyl acrylate (B77674). masterorganicchemistry.com The reaction is typically catalyzed by a base, which deprotonates the phenol to enhance its nucleophilicity for the attack on the β-carbon of the acrylate. This method is highly atom-economical as it forms the C-O bond without the loss of a leaving group. A similar reaction has been demonstrated between 3-bromoaniline (B18343) and methyl acrylate, underscoring the viability of this approach. commonorganicchemistry.com

The following table outlines the typical reactants and conditions for these two effective synthetic approaches.

Method Aryl Reactant Side-Chain Reactant Typical Base/Catalyst Typical Solvent Key Reaction Type
Williamson Ether Synthesis3-BromophenolMethyl 3-chloropropanoateK₂CO₃, NaHDMF, AcetonitrileSN2
Michael Addition3-BromophenolMethyl acrylateBasic catalyst (e.g., Et₃N, DBU)Methanol, THFConjugate Addition

Development of Stereoselective Synthetic Pathways to Chiral Analogues

The development of synthetic routes to chiral analogues of this compound, where a stereocenter is introduced into the propanoate backbone, requires the use of stereoselective methodologies. While specific examples for this exact compound are not prevalent, established principles of asymmetric synthesis can be applied.

For instance, a chiral center could be introduced at the C2 position of the propanoate chain. This could be achieved through:

Asymmetric Michael Addition: Utilizing a chiral catalyst (organocatalyst or metal complex) to control the facial selectivity of the addition of 3-bromophenol to a C2-substituted α,β-unsaturated ester.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the acrylate reactant to direct the nucleophilic attack of 3-bromophenol to one face of the molecule, followed by removal of the auxiliary.

Stereoselective Williamson Ether Synthesis: Employing a chiral, enantiomerically pure methyl 3-halo-2-alkylpropanoate as the electrophile in a Williamson ether synthesis with 3-bromophenol. Since this is an SN2 reaction, the stereochemistry at the chiral center would be inverted.

These approaches would yield enantiomerically enriched or pure versions of C2-substituted analogues, which are valuable for applications in medicinal chemistry and materials science.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Optimizing the synthesis of this compound, particularly when using the building block approach, is crucial for maximizing yield, minimizing byproducts, and ensuring process efficiency. Optimization can focus on several key parameters for either the Williamson ether synthesis or the Michael addition pathway.

Key Parameters for Optimization:

Base Selection (Williamson Synthesis): The choice of base is critical. While strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, they can be hazardous. Weaker, safer bases like potassium carbonate (K₂CO₃) are often effective, especially in polar aprotic solvents like DMF, and are commonly used. prepchem.com

Catalyst (Michael Addition): The choice and amount of catalyst can significantly impact reaction rate and yield. Both amine bases (e.g., triethylamine) and stronger, non-nucleophilic bases (e.g., DBU) can be effective.

Solvent: The solvent must be compatible with the reactants and intermediates. For the Williamson synthesis, polar aprotic solvents like DMF or acetonitrile facilitate the SN2 reaction. For the Michael addition, a variety of solvents can be used, and in some cases, the reaction can be run under solvent-free conditions.

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for Michael additions, offering a significant optimization over conventional heating. nih.gov

Stoichiometry: Adjusting the ratio of the nucleophile (3-bromophenol) to the electrophile (methyl 3-halopropanoate or methyl acrylate) can push the reaction to completion and maximize the consumption of a more valuable reagent.

The following table summarizes variables that can be adjusted to optimize the synthesis.

Parameter Variable Options Potential Impact on Synthesis
Base / Catalyst NaH, K₂CO₃, Cs₂CO₃, Et₃N, DBUAffects reaction rate, yield, and side product formation.
Solvent DMF, Acetonitrile, THF, Methanol, Solvent-freeInfluences reactant solubility and reaction rate.
Temperature Room temperature to reflux, Microwave irradiationControls reaction kinetics; high temperatures may cause degradation or side reactions.
Reaction Time Hours to daysOptimized to ensure reaction completion without product degradation.

Systematic optimization, potentially using factorial design of experiments, can identify the ideal combination of these conditions to achieve high yields and purity of this compound. rsc.org

Reactivity and Chemical Transformations of Methyl 3 3 Bromophenoxy Propanoate

Reactivity at the Bromine Center

The bromine atom attached to the phenyl ring is a key site for various chemical modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, can undergo this type of substitution if they are rendered electrophilic by the presence of electron-withdrawing substituents. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed and is enhanced by electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.orgmasterorganicchemistry.com

In the case of Methyl 3-(3-bromophenoxy)propanoate, the bromine is at the meta position relative to the propanoate side chain. The ether oxygen is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, under forcing conditions or with highly reactive nucleophiles, substitution at the bromine center may be possible. The reaction rate is influenced by the nature of the nucleophile and the reaction conditions. While direct SNAr reactions on unactivated aryl halides are generally difficult, certain catalyzed or radical-mediated pathways can facilitate such transformations. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. tcichemicals.comlibretexts.org It is widely used due to its mild reaction conditions and the commercial availability and stability of the boronic acid or ester reagents. tcichemicals.comnih.gov For a substrate like this compound, a Suzuki-Miyaura coupling would involve reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base. This would replace the bromine atom with the organic group from the boron reagent, allowing for the synthesis of a wide range of biaryl compounds or other substituted aromatics. nih.govnih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃Methyl 3-(3-arylphenoxy)propanoate
This compoundAlkylboronic esterPd(dppf)Cl₂K₃PO₄Methyl 3-(3-alkylphenoxy)propanoate

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for the synthesis of arylalkynes. beilstein-journals.org this compound can be coupled with various terminal alkynes under Sonogashira conditions to introduce an alkynyl group at the 3-position of the phenoxy ring. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (like CuI), and an amine base. wikipedia.orgscirp.org

Reactant 1Reactant 2CatalystCo-catalystBaseProduct
This compoundTerminal alkynePd(PPh₃)₂Cl₂CuIEt₃NMethyl 3-(3-(alkynyl)phenoxy)propanoate

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction can be used to introduce a vinyl group onto the aromatic ring of this compound. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. nih.govlibretexts.org

Reactant 1Reactant 2CatalystBaseProduct
This compoundAlkenePd(OAc)₂Et₃NMethyl 3-(3-(alkenyl)phenoxy)propanoate

Reductive Debromination Reactions

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. One common method involves the use of sodium hydride in the presence of a lithium iodide complex, which can proceed through a concerted nucleophilic aromatic substitution mechanism. nih.gov Another approach could involve catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).

Transformations of the Ester Functional Group

The ester group in this compound is another site for chemical modification, allowing for its conversion into other functional groups like carboxylic acids and alcohols.

Ester Hydrolysis Mechanisms and Kinetics

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as sulfuric or hydrochloric acid, and an excess of water, the ester is heated under reflux to yield the corresponding carboxylic acid and alcohol. chemguide.co.ukyoutube.com The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com After a series of proton transfers, the alcohol moiety is eliminated, and deprotonation of the newly formed carbonyl group yields the carboxylic acid. youtube.com This reaction is reversible. chemguide.co.ukyoutube.com

Base-Promoted Hydrolysis (Saponification): This method typically involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.uksavemyexams.com This reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. savemyexams.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxide leaving group to give the carboxylic acid, which is then immediately deprotonated by the base. masterorganicchemistry.com To obtain the free carboxylic acid, an acidic workup is required. savemyexams.com

ConditionReactantsProductsReversibility
AcidicThis compound, H₂O, H⁺3-(3-Bromophenoxy)propanoic acid, Methanol (B129727)Reversible chemguide.co.ukyoutube.com
BasicThis compound, NaOHSodium 3-(3-bromophenoxy)propanoate, MethanolIrreversible savemyexams.com

Reduction to Corresponding Alcohols

The ester functional group can be reduced to the corresponding primary alcohol, 3-(3-bromophenoxy)propan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under more forcing conditions than those used for debromination. More selective reducing agents like sodium borohydride (B1222165) in the presence of certain additives or specific metal catalysts can also be employed. organic-chemistry.org For instance, a study demonstrated the reduction of methyl propanoate to propanol (B110389) using sodium in ethylene (B1197577) glycol. researchgate.net Another approach involves the use of a cobalt(II) chloride and diisopropylamine (B44863) system in combination with sodium borohydride for the chemoselective reduction of esters to alcohols. organic-chemistry.org

Reducing AgentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF3-(3-Bromophenoxy)propan-1-ol
Sodium Borohydride / CoCl₂Methanol3-(3-Bromophenoxy)propan-1-ol
Sodium / Ethylene GlycolEthylene Glycol3-(3-Bromophenoxy)propan-1-ol

Amidation and Other Carboxylic Acid Derivative Formations

The ester functional group in this compound is a key site for nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives, most notably amides.

Amidation: The reaction of this compound with ammonia, or primary or secondary amines, is expected to yield the corresponding amide, 3-(3-bromophenoxy)propanamide. This transformation, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. A general representation of this reaction is the treatment of the ester with an amine (R'NHR'') to form the N-substituted amide and methanol as a byproduct.

Other Carboxylic Acid Derivatives: Beyond amidation, the methyl ester can be converted to other derivatives. For instance, hydrolysis of the ester, typically under acidic or basic conditions, would yield 3-(3-bromophenoxy)propanoic acid. Transesterification is also a possibility, where reaction with a different alcohol in the presence of an acid or base catalyst would result in a different ester. The formation of acid chlorides from the corresponding carboxylic acid (obtained via hydrolysis) can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Table 1: Expected Conditions for Amidation and Related Reactions

ReactionReagentsTypical ConditionsExpected Product
AmidationAmine (e.g., RNH₂)Heat, neat or in a solvent3-(3-bromophenoxy)propanamide
Hydrolysis (Acidic)Water, Acid catalyst (e.g., H₂SO₄)Heat3-(3-bromophenoxy)propanoic acid
Hydrolysis (Basic)Base (e.g., NaOH), then acid workupHeat3-(3-bromophenoxy)propanoic acid
TransesterificationAlcohol (e.g., R'OH), Acid or Base catalystHeatAlkyl 3-(3-bromophenoxy)propanoate

Chemical Modifications of the Propanoate Alkyl Chain

The propanoate chain of this compound offers sites for further functionalization, primarily at the α-carbon (the carbon adjacent to the carbonyl group).

α-Functionalization via Enolate Chemistry

The α-protons of the ester are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles to introduce substituents at the α-position.

Alkylation of the enolate with an alkyl halide (R-X) would lead to the formation of methyl 2-alkyl-3-(3-bromophenoxy)propanoate. Other electrophiles, such as aldehydes or ketones, could participate in aldol-type reactions, introducing a β-hydroxyalkyl group at the α-position. The choice of base, solvent, and temperature is crucial for controlling the regioselectivity and preventing side reactions like self-condensation.

Table 2: Potential α-Functionalization Reactions

ReactionReagentsIntermediateExpected Product
Alkylation1. LDA, THF, -78 °C; 2. R-XLithium enolateMethyl 2-alkyl-3-(3-bromophenoxy)propanoate
Aldol Addition1. LDA, THF, -78 °C; 2. R'CHOLithium enolateMethyl 2-(1-hydroxyalkyl)-3-(3-bromophenoxy)propanoate

Radical Reactions on the Aliphatic Chain

While less common for esters compared to other functional groups, radical reactions on the aliphatic chain are theoretically possible. Homolytic cleavage of a C-H bond on the propanoate chain could be initiated by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical halogenating agent such as N-bromosuccinimide (NBS). This would likely lead to bromination at the α- or β-position, with selectivity depending on the stability of the resulting radical intermediate. The α-position is generally favored due to the stabilizing effect of the adjacent carbonyl group.

Mechanistic Investigations of Key Reaction Pathways

Specific mechanistic studies for reactions involving this compound are not readily found in the literature. However, the mechanisms of the aforementioned reactions are well-established for analogous ester compounds.

Amidation: The amidation of an ester proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form the more stable amide.

α-Functionalization: The mechanism of α-functionalization begins with the deprotonation of the α-carbon by a strong base to form a planar enolate intermediate. This enolate, a resonance-stabilized carbanion, then acts as a nucleophile, attacking an electrophile in an SN2 or carbonyl addition fashion.

Radical Bromination: A radical chain mechanism would be expected for radical bromination. This involves three stages: initiation, where the radical initiator forms radicals; propagation, where a bromine radical abstracts a hydrogen from the alkyl chain to form an alkyl radical, which then reacts with Br₂ to form the product and a new bromine radical; and termination, where two radicals combine. The regioselectivity is determined by the stability of the radical intermediate formed during the propagation step.

Derivatives and Analogues of Methyl 3 3 Bromophenoxy Propanoate

Synthesis of Substituted Phenoxypropanoate Derivatives

The synthesis of derivatives based on the phenoxypropanoate scaffold typically involves multi-step reaction sequences that allow for the introduction of various substituents. The core structure itself can be assembled through methods such as the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a 3-halopropanoate ester.

Further diversity can be achieved by starting with derivatives of 3-bromophenol (B21344) or by modifying the propanoate side chain. For instance, coupling reactions can be employed to replace the bromine atom with other functional groups, or alternative alkylating agents can be used to introduce substituents on the propanoate backbone. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups. nih.gov

Research into related phenoxypropionic acid derivatives has highlighted various synthetic strategies. For example, 2-(3-phenoxyphenyl)propionic acid can be prepared via the hydrolysis and subsequent oxidation of 3-methyl-3-(3-phenoxyphenyl)pyruvic acid amide. google.com Such methodologies can be adapted for the synthesis of a diverse library of substituted phenoxypropanoate compounds, where substituents on the phenyl ring can modulate the electronic and steric properties of the molecule.

Table 1: Synthetic Strategies for Phenoxypropanoate Derivatives

Derivative TypeGeneral Synthetic ApproachKey ReagentsPotential Substituents (R)
Phenyl-substitutedPalladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C-Br position.Palladium catalyst, base, boronic acid/ester or amine.Alkyl, aryl, amino groups.
Alkyl chain-substitutedAlkylation of a phenoxide with a substituted 3-halopropanoate.Sodium hydride, substituted methyl 3-bromopropanoate (B1231587).Methyl, ethyl, fluoro groups.
Ester modificationTransesterification of the methyl ester.Different alcohol (R-OH), acid or base catalyst.Ethyl, tert-butyl, benzyl (B1604629) esters.

Enantioselective Synthesis and Stereochemical Control in Analogue Preparation

In the preparation of analogues, particularly for biological applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is often crucial. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which can exhibit significantly different properties from its mirror image. For analogues of Methyl 3-(3-bromophenoxy)propanoate that possess a stereocenter, for instance, by introducing a substituent on the propanoate chain, stereochemical control is a key consideration.

Several strategies are employed to achieve enantioselectivity. These include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. For example, the enantioselective synthesis of related butenolide analogues has been achieved using chiral starting materials derived from mandelic acid. nih.gov Similarly, the synthesis of specific stereoisomers of 1-phenylethanol, a precursor to various bioactive compounds, relies on enantioselective bioreduction methods. researchgate.net These established principles of asymmetric synthesis can be directly applied to the preparation of chiral analogues of this compound, ensuring the production of stereochemically pure compounds. nih.gov

The development of chiral synthons is a common approach. For instance, optically pure (S)- and (R)-2-methoxy-3-phenylpropanoic acids have been synthesized from L- and D-3-phenyllactic acids, respectively, serving as key intermediates for chiral drug analogues. nih.gov This highlights how stereocenters can be installed early in a synthetic sequence to guide the formation of the desired final product.

Functionalization at the Alkyl Chain and Ester Group for Diverse Chemical Scaffolds

The alkyl chain and ester group of this compound are prime sites for functionalization to create diverse chemical scaffolds. pressbooks.pub The ester group is particularly versatile; it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups such as amides, acid chlorides, or other esters. The ester can also be reduced to a primary alcohol. pressbooks.pub

Functionalization of the alkyl chain can be more challenging but offers significant rewards in terms of molecular diversity. patsnap.com Site-selective C-H functionalization, a modern synthetic tool, could potentially be used to introduce substituents at positions adjacent to the oxygen (α-position) or the ester (β-position). For example, radical-based methods have been developed for the α-alkoxyl C–H functionalization of alkyl esters, allowing for the introduction of new groups on the ether linkage. rsc.org

The ability to modify these parts of the molecule allows for the adjustment of physical properties like solubility and for the attachment of the molecule to other chemical entities. rsc.org

Table 2: Potential Functional Group Transformations

Starting GroupTransformationReagentsResulting Functional Group
Methyl EsterHydrolysisLiOH, H₂OCarboxylic Acid
Methyl EsterAmidationAmine (R-NH₂), heatAmide
Methyl EsterReductionLiAlH₄Primary Alcohol
Methyl EsterTransesterificationR-OH, acid/base catalystNew Ester
Alkyl C-H BondC-H Activation/FunctionalizationMetal catalyst or radical initiatorSubstituted Alkyl Chain

Incorporation into Macrocyclic or Polymeric Structures

The structure of this compound makes it a suitable building block for the synthesis of larger, more complex molecules like macrocycles and polymers. Macrocyclization is a strategy used in drug discovery to constrain a molecule's conformation, which can lead to improved biological activity and properties. nih.gov

To incorporate the molecule into a macrocycle, it must first be functionalized with two reactive groups that can be joined together. For example, the ester could be hydrolyzed to a carboxylic acid, and a second reactive handle, such as an amine or an alkyne, could be installed on the phenyl ring via a coupling reaction at the bromine site. An intramolecular reaction, such as an amide bond formation or a click chemistry reaction, would then form the cyclic structure. nih.govcam.ac.uk

For polymerization, the molecule would need to be converted into a monomer. This could be achieved by introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety. For instance, the ester could be reduced to an alcohol, which is then esterified with acryloyl chloride. The resulting monomer could then be polymerized to form a poly(phenoxypropanoate). Polymers with reactive side chains are valuable for creating functional materials, such as drug carriers. nih.gov The phenoxy group would form a pendant side chain on the polymer backbone, and its properties could be tuned by the choice of substituents. The synthesis of polymers like poly(p-phenylene) often involves the coupling of aromatic units, a strategy that could be adapted for monomers derived from this compound. physicsjournal.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to reveal distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) groups of the propanoate chain, and the methyl (-CH₃) group of the ester. The chemical shifts (δ) and coupling patterns (J) of the aromatic protons would confirm the 1,3-disubstitution pattern on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR: A carbon-13 NMR spectrum would show discrete peaks for each unique carbon atom in the molecule. This would include signals for the carbonyl carbon of the ester, the carbons of the aromatic ring (with the carbon attached to the bromine atom showing a characteristic shift), the carbons of the propanoate chain, and the methyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Methyl 3-(3-bromophenoxy)propanoate would be expected to show characteristic absorption bands. A strong absorption would be anticipated for the C=O (carbonyl) stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant peaks would include those for the C-O-C (ether) stretching vibrations, C-H stretching of the aromatic and aliphatic parts of the molecule, and C-Br stretching at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. It would be particularly useful for observing the vibrations of the non-polar bonds and the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and can give clues about the structure through analysis of fragmentation patterns. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragment ions would help to confirm the presence of the bromophenoxy and methyl propanoate moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring. The presence of the bromophenyl group would be expected to give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state, offering a definitive structural elucidation.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure of molecules. youtube.com DFT methods calculate the electron density of a molecule to determine its energy and other properties. youtube.com For Methyl 3-(3-bromophenoxy)propanoate, DFT could be employed to understand the distribution of electrons within the molecule, which is key to its stability and reactivity.

Research on related compounds, such as chlorinated phenoxyacetic acid derivatives, has utilized DFT to analyze electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energies of HOMO and LUMO are crucial in predicting a molecule's reactivity, with the HOMO-LUMO gap indicating the molecule's stability and resistance to chemical modification. nih.gov A smaller gap generally suggests higher reactivity. nih.gov In a study on phenylhydrazono phenoxyquinolines, DFT calculations were used to establish a favorable reactivity profile for the synthesized compounds. acs.orgnih.gov

Furthermore, DFT can be used to calculate various reactivity descriptors. For instance, studies on chlorinated benzenes have used DFT to determine properties that correlate with their reactivity and toxicity. nih.gov While specific data for this compound is not available, a hypothetical table of DFT-calculated electronic properties is presented below to illustrate the type of data that could be generated.

Illustrative Table of DFT-Calculated Electronic Properties for an Aromatic Ester

PropertyIllustrative ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eVCorrelates with chemical stability and reactivity.
Dipole Moment 2.5 DInfluences solubility and intermolecular interactions.

Note: The values in this table are for illustrative purposes and are not actual calculated data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. mdpi.com For this compound, key rotational bonds would include the C-O ether linkage and the C-C bonds in the propanoate chain. The conformation of the ester group itself is also significant, with Z conformations being strongly favored in most esters due to steric and dipole-dipole interactions. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account temperature and solvent effects. mdpi.com MD simulations could reveal the flexibility of the phenoxypropanoate chain and how it interacts with its environment. mdpi.com In a study on phenylhydrazono phenoxyquinolines, MD simulations indicated stable binding of the compounds to a target enzyme. acs.orgnih.gov For this compound, MD could be used to explore its interactions with biological macromolecules or its behavior in different solvents.

Illustrative Table of Conformational Analysis Data for a Phenoxypropanoate Structure

Dihedral AngleStable Conformer (Illustrative)Energy (kcal/mol)
C(aryl)-O-C-C 180° (anti)0.0 (Global Minimum)
C(aryl)-O-C-C 60° (gauche)+2.5
O-C-C-C(O) 180° (anti)0.0 (Global Minimum)
O-C-C-C(O) 75° (gauche)+1.8

Note: This table presents hypothetical data to illustrate the output of a conformational analysis and does not represent actual data for this compound.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov These predictions can be invaluable in interpreting experimental spectra and confirming the structure of a synthesized compound. nih.govnih.gov For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts for the aromatic protons, for instance, would be influenced by the electron-withdrawing nature of the bromine atom and the ether linkage. libretexts.orgyoutube.com

The correlation between predicted and experimental spectra can provide a high degree of confidence in the structural assignment. nih.gov In a study on 2-chloro-5-bromopyridine, DFT calculations were used to simulate IR and Raman spectra, which showed good agreement with the experimental spectra. nih.gov Discrepancies between predicted and experimental values can also provide insights into intermolecular interactions or solvent effects not accounted for in the calculation.

Illustrative Table of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Benzene (B151609) Ring

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-2 7.457.42
H-4 7.207.18
H-5 7.357.33
H-6 7.107.08

Note: The data in this table is hypothetical and serves to illustrate the correlation between predicted and experimental spectroscopic data.

Molecular Modeling in Rational Design of Synthetic Routes

Molecular modeling can be a powerful tool in planning and optimizing synthetic pathways. By calculating the energies of reactants, intermediates, and products, computational chemistry can help predict the feasibility of a reaction and identify potential side products. For the synthesis of this compound, which could involve the reaction of 3-bromophenol (B21344) with a propanoate derivative, modeling could help in selecting the optimal reaction conditions.

For example, DFT calculations have been used to investigate reaction mechanisms, such as in the difunctionalization of alkynes, where the relative stability of intermediates was calculated to explain the stereoselectivity of the reaction. acs.org While specific modeling for the synthesis of this compound is not documented, the general approach would involve evaluating different synthetic strategies to identify the most energetically favorable route. This can save significant time and resources in the laboratory by avoiding less promising synthetic methods.

Theoretical Prediction of Physicochemical Descriptors and Their Utility in Chemical Design

Physicochemical descriptors are properties of a molecule that influence its behavior in various systems, including biological ones. These descriptors can be predicted using computational methods and are crucial in fields like drug design and environmental science. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use these descriptors to predict the biological activity or properties of new compounds. mdpi.comchemicalpapers.comnih.gov

For this compound, important physicochemical descriptors would include its lipophilicity (logP), water solubility, molecular weight, and polar surface area. These can be predicted using various software tools. researchgate.net For instance, QSAR studies on phenoxyacetic acid derivatives have shown that properties like water solubility and molecular size can influence their herbicidal activity and toxicity. nih.govmdpi.com The prediction of these descriptors for this compound would be valuable in assessing its potential applications and environmental fate. nih.gov

Table of Predicted Physicochemical Descriptors for Structurally Similar Compounds

DescriptorCompound ClassSignificance
logP Phenoxyacetic acidsIndicates lipophilicity and potential for membrane permeability. mdpi.com
Topological Polar Surface Area (TPSA) Phenoxyacetic acidsCorrelates with hydrogen bonding potential and transport properties. mdpi.com
Molecular Weight Phenoxyacetic acidsA fundamental parameter in drug-likeness rules. mdpi.com
Aqueous Solubility (logS) Environmental ChemicalsDetermines the concentration in aqueous media and bioavailability. nih.gov

Note: This table provides examples of physicochemical descriptors and their significance, based on studies of related compound classes.

Advanced Applications in Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

Methyl 3-(3-bromophenoxy)propanoate and its analogs are valuable intermediates in organic synthesis due to the presence of multiple reactive sites. The aromatic bromine atom, the ether linkage, and the ester functionality allow for a variety of chemical transformations, making these compounds versatile building blocks for more complex molecules.

The bromine atom on the phenyl ring is particularly useful for introducing further complexity through cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, linking the phenoxypropanoate core to other molecular fragments. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The ether linkage is generally stable, providing a robust scaffold for these transformations.

Table 1: Potential Synthetic Transformations of Brominated Phenoxypropanoate Scaffolds

Functional Group Reaction Type Potential Products
Aromatic Bromine Suzuki Coupling Biaryl compounds
Aromatic Bromine Heck Coupling Alkenyl-substituted aromatics
Aromatic Bromine Sonogashira Coupling Alkynyl-substituted aromatics
Ester Hydrolysis Carboxylic acids
Ester Aminolysis Amides

Application in the Development of Novel Agrochemical Scaffolds and Precursors

The phenoxypropanoate scaffold is a well-established feature in a number of herbicides. justia.com Aryloxyphenoxypropionate herbicides are known inhibitors of acetyl-CoA carboxylase (ACCase) in grasses, a key enzyme in fatty acid biosynthesis. The introduction of a bromine atom on the phenyl ring can modulate the biological activity and selectivity of these compounds.

While specific data on this compound in agrochemical development is not prominent, the synthesis of various phenoxypropionate derivatives for this purpose is widely documented. The bromo-substituted phenyl ring can influence the molecule's binding affinity to the target enzyme and its metabolic stability in the environment. Research in this area often involves the synthesis of a library of substituted phenoxypropionates to explore structure-activity relationships (SAR) and identify candidates with optimal herbicidal properties.

Utilization in Material Science for Polymer and Specialty Chemical Synthesis

Compounds containing a reactive bromine atom, such as this compound, can serve as monomers or precursors for functionalized polymers and specialty chemicals. The bromine atom can be a site for polymerization reactions, for example, in the formation of poly(phenylene ether)s through Ullmann condensation or other coupling methods.

Furthermore, the ester functionality can be utilized in polyester (B1180765) synthesis. The properties of the resulting polymers, such as their thermal stability, solubility, and refractive index, can be tailored by the incorporation of the brominated phenoxy group. These materials may find applications as flame retardants, high-performance plastics, or optical materials.

Precursor for Bioactive Molecules and Pharmacological Probes (Focus on chemical synthesis and scaffold diversity)

The 3-bromophenoxy moiety is a structural feature found in some bioactive molecules and can be a key building block in the synthesis of new pharmaceutical candidates. The bromine atom provides a handle for late-stage functionalization, allowing for the rapid generation of a diverse range of analogs for SAR studies.

For example, the ether linkage and the propanoate side chain can be modified to mimic the structures of natural ligands or to introduce pharmacophores that interact with specific biological targets. The synthesis of libraries of compounds based on the brominated phenoxypropanoate scaffold can be a valuable strategy in the discovery of new therapeutic agents.

Integration into Combinatorial Chemistry Libraries for Scaffold Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. nast.ph The structural features of this compound make it an attractive scaffold for the generation of combinatorial libraries.

The aromatic bromine can be used as a point of diversification, where a variety of substituents can be introduced using parallel synthesis techniques. Similarly, the ester group can be converted to a range of amides by reacting it with a library of amines. This approach allows for the efficient exploration of the chemical space around the phenoxypropanoate core, increasing the probability of identifying compounds with desired biological activities or material properties.

Table 2: Example of a Combinatorial Library Design from a Brominated Phenoxypropanoate Scaffold

Scaffold R1 (from Suzuki Coupling) R2 (from Amine Library)
3-Phenoxypropanoate Phenyl -NH-CH3
3-Phenoxypropanoate Thienyl -N(CH3)2

Conclusion and Future Research Directions

Summary of Current Research Status and Knowledge Gaps

A comprehensive review of existing literature reveals a significant scarcity of dedicated research on Methyl 3-(3-bromophenoxy)propanoate. Its primary role appears to be that of a chemical intermediate or building block, available from various suppliers for research use only. There is a notable lack of published data concerning its specific biological activities, detailed reactivity profiles under various conditions, or its performance as a precursor in complex syntheses. This fundamental knowledge gap represents a significant opportunity for foundational chemical research. The current status, therefore, is that of a readily accessible but scientifically underexplored compound, ripe for investigation.

Emerging Synthetic Methodologies for Related Chemical Classes

The synthesis of this compound itself can be envisioned through established, albeit potentially dated, methods such as the Williamson ether synthesis between a salt of 3-bromophenol (B21344) and a 3-halopropanoate ester. However, future research could focus on developing more efficient, sustainable, and versatile synthetic routes by drawing from emerging methodologies for related chemical classes.

Key transformations in its synthesis include C-O ether bond formation, esterification, and aromatic bromination. Modern advancements in these areas offer significant improvements over classical methods.

Aryl Ether Formation: Traditional Ullmann condensations, which form aryl ethers from aryl halides, have historically required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Modern methodologies offer milder alternatives. Palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-O bond formation, providing a powerful tool for creating diaryl ethers. organic-chemistry.org Furthermore, the development of soluble copper catalysts with specific ligands, such as picolinic acid or various diamines, allows Ullmann-type reactions to proceed under much milder conditions with a broader substrate scope. wikipedia.orgmdpi.comnih.gov These ligand-based copper-catalyzed systems are highly effective for coupling phenols with aryl halides and represent a promising avenue for the efficient synthesis of the phenoxy moiety of the target molecule. nih.gov

Esterification: While classic Fischer esterification is a staple, newer catalytic methods provide greater efficiency and milder conditions. For instance, N-bromosuccinimide (NBS) has been demonstrated as an effective, metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids. wikipedia.org Biocatalytic methods, employing enzymes like lipases, are also gaining traction for ester synthesis due to their high selectivity and environmentally friendly reaction conditions, representing a green alternative for producing propanoate esters. rsc.org

A comparison of potential synthetic approaches is summarized in the table below.

Synthetic StepClassical MethodEmerging MethodAdvantages of Emerging Method
Aryl Ether Formation Ullmann Condensation (Stoichiometric Cu, >200°C) wikipedia.orgorganic-chemistry.orgLigand-Assisted Cu-Catalysis or Buchwald-Hartwig C-O Coupling organic-chemistry.orgnih.govMilder reaction conditions, broader functional group tolerance, lower catalyst loading.
Esterification Fischer-Speier Esterification (Strong acid, heat)NBS-Catalyzed Esterification or Biocatalysis (e.g., Lipase) wikipedia.orgrsc.orgMetal-free conditions (NBS), high selectivity and sustainability (Biocatalysis).
Bromination Electrophilic Aromatic Substitution (Br₂, Lewis Acid)Catalytic Bromination with Controlled ReagentsHigher regioselectivity, reduced waste, and safer handling of brominating agents.

Unexplored Chemical Transformations and Reactivity Profiles

The trifunctional nature of this compound offers a rich landscape for exploring novel chemical transformations. Each functional group serves as a handle for a diverse set of reactions, the majority of which have not been applied to this specific substrate.

The Bromo-Aryl Moiety: The bromine atom is a key site for post-synthesis modification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. Unexplored transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, enabling the synthesis of complex biaryl structures.

Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce unsaturated side chains.

Buchwald-Hartwig Amination: Coupling with amines to generate arylamine derivatives, a common motif in pharmaceuticals. organic-chemistry.org

Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.

Dearomative Cycloadditions: Advanced visible-light-mediated energy transfer catalysis could potentially engage the bromo-aromatic system in dearomative cycloadditions, creating complex, three-dimensional bicyclic structures. sigmaaldrich.com

The Ester Functional Group: The methyl propanoate moiety can undergo a range of classical ester transformations:

Hydrolysis: Saponification to the corresponding carboxylic acid, 3-(3-bromophenoxy)propanoic acid, which could serve as a new building block or be subjected to further reactions like the Hunsdiecker reaction.

Reduction: Conversion to the corresponding alcohol, 3-(3-bromophenoxy)propan-1-ol, using reducing agents like lithium aluminum hydride.

Amidation: Reaction with amines to form a diverse library of amides.

The Ether Linkage: While generally stable, the phenoxy ether bond could be a target for cleavage under specific, harsh conditions (e.g., with strong acids like HBr), providing another potential, albeit challenging, avenue for chemical diversification.

Prospective Directions in Applied Chemical Research and Industrial Utility

The structural motifs within this compound suggest several potential applications that merit investigation.

Agrochemicals: The aryloxyphenoxypropionate structure is the core of a major class of herbicides known as "fops." ontosight.aiwikipedia.org These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for lipid biosynthesis in grasses. ontosight.aiwikipedia.org The parent acid of the target molecule, 3-(3-bromophenoxy)propanoic acid, shares this structural feature. Future research should explore the herbicidal activity of this acid and its derivatives. The bromine atom provides a convenient point for modification to optimize activity and selectivity.

Pharmaceuticals and Medicinal Chemistry: The molecule can serve as a valuable scaffold or intermediate in drug discovery. The bromo-aryl group is a common feature in medicinal chemistry, often used as a synthetic handle for late-stage functionalization to build molecular libraries for screening. Its derivatives could be investigated for a range of biological activities.

Materials Science: Diaryl ethers are components of high-performance polymers known for their thermal stability. While a small molecule, this compound could be used as a precursor to develop monomers for specialty polymers, flame retardants, or other advanced materials.

Industrial Synthesis: Should any of its derivatives prove valuable, developing an industrially scalable synthesis will be crucial. Future research could focus on moving from batch to continuous flow reactors for its synthesis, which often provides better control, safety, and efficiency. Furthermore, applying the principles of green chemistry, such as using biocatalytic esterification rsc.org or employing recyclable heterogeneous copper catalysts for the etherification step, would be a key direction for sustainable industrial production. mdpi.com

Q & A

Q. How is this compound utilized in designing polymer precursors or functional materials?

  • Methodological Answer : The ester group enables copolymerization with acrylates (e.g., methyl methacrylate) via radical initiation. Bromine serves as a handle for post-polymerization modifications (e.g., atom-transfer radical polymerization, ATRP). Thermal stability (TGA analysis) and glass transition temperatures (DSC) are key characterization metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.